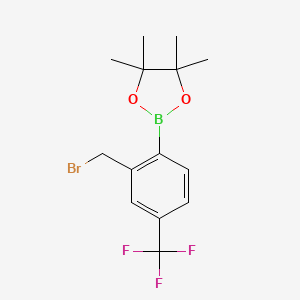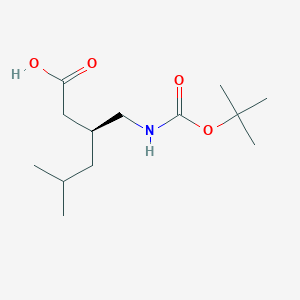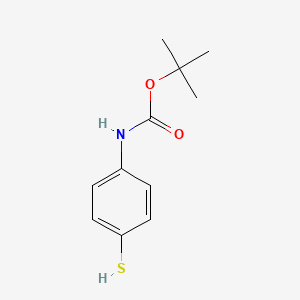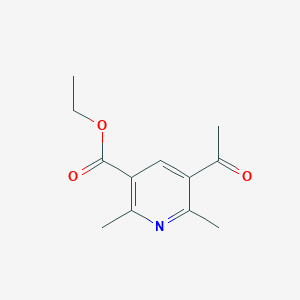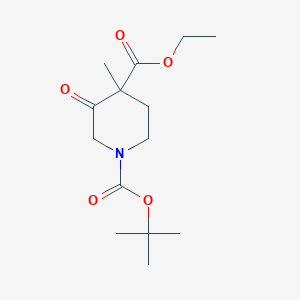
5-Bromo-2-chloropyridine-3-sulfonamide
Overview
Description
5-Bromo-2-chloropyridine-3-sulfonamide is a chemical compound with the CAS Number: 1250699-72-9 . It has a molecular weight of 271.52 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloropyridine-3-sulfonamide is1S/C5H4BrClN2O2S/c6-3-1-4 (12 (8,10)11)5 (7)9-2-3/h1-2H, (H2,8,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-2-chloropyridine-3-sulfonamide is a powder at room temperature .Scientific Research Applications
Application
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a derivative of 5-Bromo-2-chloropyridine-3-sulfonamide, has been synthesized and researched for its potential antitumor activity .
Method of Application
The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized, and their stereostructures were researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations were further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
Results or Outcomes
The compounds were found to inhibit the activity of PI3Kα kinase, a protein that plays a key role in cell growth and survival . The R-isomer had an IC50 value of 1.08 μM, while the S-isomer had an IC50 value of 2.69 μM . This suggests that the R-isomer is more effective at inhibiting PI3Kα kinase.
Antineoplastic and Anti-Hepatitis C Drugs
Application
Pyridine-3-sulfonamide derivatives, which include 5-Bromo-2-chloropyridine-3-sulfonamide, have a wide range of applications in novel antineoplastic and anti-hepatitis C drugs .
Method of Application
These compounds are synthesized and their stereostructures are researched. Single crystals of both compounds are obtained for X-ray analysis, and the absolute configurations are further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
Results or Outcomes
These compounds inhibit the activity of PI3K with IC50 values in the nanomolar range . This suggests that these compounds could be effective in treating cancer and hepatitis C.
Organocatalysis
Application
Sulfonamide compounds, including 5-Bromo-2-chloropyridine-3-sulfonamide, have potential use in stereoselective organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group .
Results or Outcomes
Synthesis of Amino-2-chloropyridine
Application
5-Bromo-2-chloropyridine can be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination .
Method of Application
The specific method involves a palladium-catalyzed amination reaction .
Results or Outcomes
The outcome of this application is the synthesis of Amino-2-chloropyridine .
Preparation of Amino-2-chloropyridine
Application
5-Bromo-2-chloropyridine, a derivative of 5-Bromo-2-chloropyridine-3-sulfonamide, can be used in the preparation of Amino-2-chloropyridine .
Method of Application
The specific method involves a palladium-catalyzed amination reaction .
Results or Outcomes
The outcome of this application is the synthesis of Amino-2-chloropyridine .
Preparation of 5-Bromo-2-fluoropyridine
Application
5-Bromo-2-chloropyridine can also be used in the preparation of 5-Bromo-2-fluoropyridine .
Method of Application
The specific method involves a halogen-exchange reaction using anhydrous potassium fluoride .
Results or Outcomes
The outcome of this application is the synthesis of 5-Bromo-2-fluoropyridine .
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Relevant Papers The relevant papers for 5-Bromo-2-chloropyridine-3-sulfonamide are not explicitly mentioned in the available resources .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIBCGLYQFTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloropyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



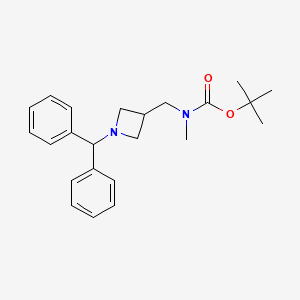
![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)
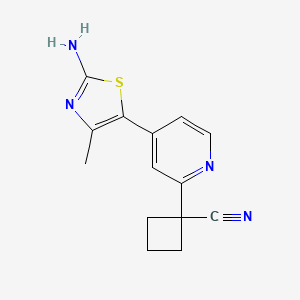
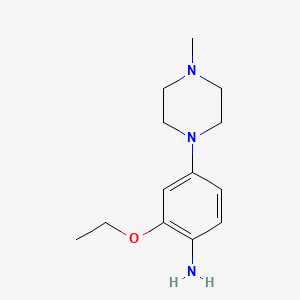
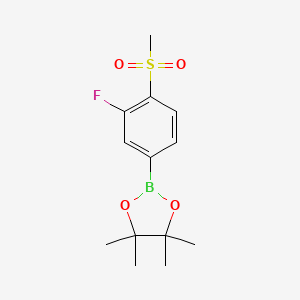
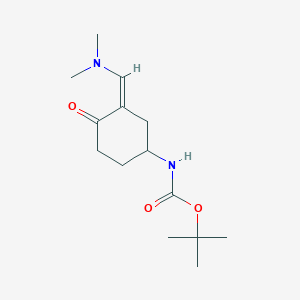
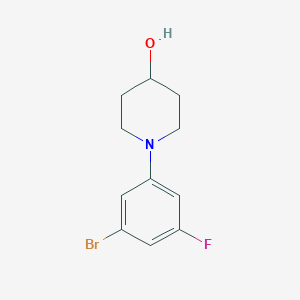
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)
![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)
